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molecular formula C12H11Cl2N3 B8572519 4-((5-(Chloromethyl)-1H-imidazol-1-yl)methyl)benzonitrile hydrochloride

4-((5-(Chloromethyl)-1H-imidazol-1-yl)methyl)benzonitrile hydrochloride

Cat. No. B8572519
M. Wt: 268.14 g/mol
InChI Key: RQXQVCLGVCEQDW-UHFFFAOYSA-N
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Patent
US05891889

Procedure details

A mixture of 1-(4-cyanobenzyl)-5-hydroxymethylimidazole (10.8 g, 50.70 mmol; Example 1, Step D) and thionyl chloride (70 mL, 960 mmol) was stirred at room temp. overnight under a calcium chloride drying tube. The resultant mixture was concentrated under vacuum, and residual thionyl chloride was removed by co-evaporation with toluene. The residue was recrystallized from boiling methanol. After cooling to room temp., the white solid precipitated was obtained by filtration, and residual solvent was removed under vacuum overnight.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13]O)=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2].S(Cl)([Cl:19])=O>>[ClH:19].[C:1]([C:3]1[CH:16]=[CH:15][C:6]([CH2:7][N:8]2[C:12]([CH2:13][Cl:19])=[CH:11][N:10]=[CH:9]2)=[CH:5][CH:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
10.8 g
Type
reactant
Smiles
C(#N)C1=CC=C(CN2C=NC=C2CO)C=C1
Name
Quantity
70 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at room temp. overnight under a calcium chloride drying tube
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resultant mixture was concentrated under vacuum, and residual thionyl chloride
CUSTOM
Type
CUSTOM
Details
was removed by co-evaporation with toluene
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temp.
CUSTOM
Type
CUSTOM
Details
the white solid precipitated
CUSTOM
Type
CUSTOM
Details
was obtained by filtration, and residual solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
Cl.C(#N)C1=CC=C(CN2C=NC=C2CCl)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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